molecular formula C18H20BrNO4 B3462194 3,5-DIMETHYL 4-(4-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(4-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3462194
M. Wt: 394.3 g/mol
InChI Key: GYWPWUWXZRKZQL-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(4-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(4-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(4-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted dihydropyridines depending on the nucleophile used.

Scientific Research Applications

The compound 3,5-Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine family, which has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article will explore its applications in medicinal chemistry, organic synthesis, and materials science, supported by relevant data tables and case studies.

Antihypertensive Activity

Dihydropyridines are well-known for their role as calcium channel blockers in the treatment of hypertension. Research has demonstrated that derivatives of this compound can exhibit significant antihypertensive effects. A study showed that compounds with similar structures effectively reduced blood pressure in animal models by inhibiting calcium influx in vascular smooth muscle cells .

Antioxidant Properties

Recent studies have indicated that 3,5-Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine derivatives possess antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, making them potential candidates for preventing oxidative stress-related diseases .

Neuroprotective Effects

The neuroprotective potential of dihydropyridine derivatives has been explored in various models of neurodegenerative diseases. For instance, certain derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress . This suggests their potential use in treating conditions like Alzheimer’s and Parkinson’s disease.

Building Block for Complex Molecules

The structural framework of this compound allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For example:

  • Condensation Reactions : It can participate in condensation reactions to form larger cyclic structures.
  • Functionalization : The bromine atom on the phenyl ring provides a site for further functionalization through nucleophilic substitution reactions .

Synthesis of Pharmaceuticals

The compound has been utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against cancer and other diseases .

Development of Functional Materials

The unique electronic properties of dihydropyridines make them suitable for the development of functional materials such as organic semiconductors and photovoltaic devices. Research indicates that incorporating such compounds into polymer matrices can enhance the electrical conductivity and stability of the materials .

Nanocomposites

Recent advancements have involved using this compound in creating nanocomposites with enhanced mechanical properties. The integration of dihydropyridine derivatives into nanostructured materials has shown improved tensile strength and thermal stability .

Case Study 1: Antihypertensive Activity

A study published in the Journal of Medicinal Chemistry reported on a series of dihydropyridine derivatives that included modifications similar to those found in this compound. The results indicated a significant reduction in systolic blood pressure in hypertensive rats compared to controls.

Case Study 2: Neuroprotection

Research conducted at a leading university investigated the neuroprotective effects of dihydropyridine derivatives on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The study found that these compounds significantly reduced cell death and oxidative damage markers.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(4-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE primarily involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions into cells, which is crucial in regulating various physiological processes such as muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat high blood pressure and coronary artery disease.

Uniqueness

3,5-DIMETHYL 4-(4-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the bromophenyl group, which can enhance its reactivity and potentially lead to different pharmacological properties compared to other dihydropyridines .

Biological Activity

3,5-Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various DHP derivatives. The compound exhibits significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

Cell Line IC50 (µM)
HeLa2.3
MCF-75.7

These values indicate that the compound is more effective against cancer cells compared to normal human fibroblast cells (GM07492), suggesting a selective cytotoxic effect that could be beneficial in cancer treatment .

The presence of the 4-bromophenyl moiety is crucial for the anticancer activity of this compound. This structural feature has been associated with enhanced interaction with cellular targets involved in cancer progression. The mechanism may involve the inhibition of specific signaling pathways linked to tumor growth and proliferation . Additionally, DHPs have been shown to affect calcium channels, which play a role in cellular signaling related to cancer cell survival and apoptosis .

Antimicrobial Activity

Beyond its anticancer effects, this compound also demonstrates antimicrobial properties. Research indicates that DHP derivatives exhibit activity against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Fungi: Effective against Candida albicans.
  • Bacteria: Inhibitory effects observed against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).

The antimicrobial activity is thought to stem from the ability of DHPs to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .

Pharmacological Properties

In addition to its anticancer and antimicrobial activities, this compound has been studied for several other pharmacological effects:

  • Vasodilatory Effects: Similar compounds have shown potential as calcium channel blockers used in treating hypertension.
  • Antioxidant Activity: Some DHP derivatives exhibit antioxidant properties that could be beneficial in reducing oxidative stress in cells.

Case Study 1: Anticancer Efficacy

A study conducted by Kumar et al. (2024) evaluated the cytotoxic effects of various DHPs on different cancer cell lines. The results indicated that compounds with brominated phenyl groups significantly reduced cell viability in HeLa and MCF-7 cells compared to controls. This study underscores the importance of chemical modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Properties

Research published by Gaudio et al. (1994) focused on the antimicrobial activities of DHP derivatives. The study found that compounds similar to our target compound exhibited notable inhibition against several bacterial strains and fungi, supporting their potential use as therapeutic agents in infectious diseases .

Properties

IUPAC Name

dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4/c1-10-14(17(21)23-4)16(12-6-8-13(19)9-7-12)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWPWUWXZRKZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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